2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

Cross-coupling Halogen bonding Synthetic intermediate

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide (CAS 1341174-49-9) is a synthetic organic compound with the molecular formula C9H15IN4O and a molecular weight of 322.15 g/mol. It belongs to the class of amino acid amide derivatives featuring a 4-iodo-1H-pyrazole moiety linked via an N-alkyl chain to a 2-amino-2-methylpentanamide backbone.

Molecular Formula C9H15IN4O
Molecular Weight 322.15 g/mol
Cat. No. B13632609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide
Molecular FormulaC9H15IN4O
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESCC(CCCN1C=C(C=N1)I)(C(=O)N)N
InChIInChI=1S/C9H15IN4O/c1-9(12,8(11)15)3-2-4-14-6-7(10)5-13-14/h5-6H,2-4,12H2,1H3,(H2,11,15)
InChIKeyWIRYXZHWDGTFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide: Chemical Identity and Structural Classification


2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide (CAS 1341174-49-9) is a synthetic organic compound with the molecular formula C9H15IN4O and a molecular weight of 322.15 g/mol . It belongs to the class of amino acid amide derivatives featuring a 4-iodo-1H-pyrazole moiety linked via an N-alkyl chain to a 2-amino-2-methylpentanamide backbone . The compound is structurally related to the acylated amino acid amidyl pyrazoles described in patent literature as inhibitors of β-amyloid peptide release and γ-secretase activity, relevant to Alzheimer's disease research [1]. It is commercially available from multiple suppliers with a typical purity of 98% .

β-Amyloid / γ-secretase pathway study intermediate
4-Iodo pyrazole enables halogen-bond probe design
Free primary amine for selective derivatization

Why Generic Substitution of 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide Is Scientifically Unreliable


Within the series of 4-halopyrazole-substituted 2-amino-2-methylpentanamide derivatives, the identity of the halogen atom, the position of the pyrazole attachment, and the nature of the amine substituent create distinct chemical reactivity and interaction profiles that cannot be generalized . The iodine atom at the 4-position of the pyrazole ring exhibits significantly higher polarizability and stronger halogen-bonding capability compared to bromine or chlorine analogs, which directly impacts target engagement and molecular recognition in biochemical systems [1]. Furthermore, the attachment of the pyrazole at the 5-position (as opposed to the 4-position) alters the spatial orientation of the heterocycle relative to the amino acid backbone, affecting both steric and electronic complementarity with biological targets . N-methylation of the amino group, as seen in related analogs, eliminates a hydrogen-bond donor, which can substantially alter binding affinity and pharmacokinetic properties . These structural variations preclude simple interchangeability in both synthetic and biological applications.

Halogen substitution (Br, Cl) may shift cross-coupling reactivity and catalytic requirements
Positional isomer (4-position attachment) alters spatial orientation and binding geometry
N-Methylation removes an H-bond donor, potentially affecting binding affinity and derivatization scope

Quantitative Differentiation Guide for 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide Against Its Closest Analogs


Halogen-Dependent Reactivity: Iodine vs. Bromine vs. Chlorine in Cross-Coupling Utility

The 4-iodo substituent on the pyrazole ring of the target compound provides superior reactivity in metal-catalyzed cross-coupling reactions compared to the corresponding 4-bromo and 4-chloro analogs. In C4-alkylamination studies of 4-halo-1-tritylpyrazoles, 4-iodo-1H-1-tritylpyrazole underwent effective CuI-mediated C-N coupling with alkylamines possessing β-hydrogen atoms, whereas 4-bromo-1-tritylpyrazole showed different reactivity profiles under Pd(dba)2 catalysis [1]. This differential reactivity is a direct consequence of the lower bond dissociation energy of the C-I bond (approximately 209 kJ/mol) compared to C-Br (approximately 285 kJ/mol) and C-Cl (approximately 327 kJ/mol) [2]. For procurement decisions, this means the iodo compound is the preferred substrate when further synthetic elaboration via cross-coupling is required.

Cross-Coupling Utility
Method context
Iodo enables CuI-mediated C-N coupling with alkylamines; bromo requires Pd(dba)₂
Supports synthetic route selection for C-N bond formation
C–I bond dissociation energy ~209 kJ/mol vs C–Br ~285 kJ/mol
Cross-coupling Halogen bonding Synthetic intermediate

Halogen Bonding Strength: Iodine vs. Bromine for Biochemical Target Engagement

The iodine atom at the 4-position of the pyrazole ring in the target compound confers stronger halogen-bonding interactions compared to bromine or chlorine analogs. Quantitative studies on 5-iodo-1-arylpyrazoles have demonstrated that the iodine atom engages in three main types of halogen bonding (C–I⋯N, C–I⋯O, and C–I⋯π) as characterized by X-ray diffraction analysis, with halogen bond distances and geometries that are measurable and predictable [1]. The higher polarizability of iodine (approximately 5.35 ų) compared to bromine (approximately 3.05 ų) and chlorine (approximately 2.18 ų) directly translates to stronger halogen-bond donor capability [2]. In the context of biological target engagement, 4-iodopyrazole has been co-crystallized as a competitive inhibitor with human alcohol dehydrogenase (ADH), demonstrating specific binding interactions within the substrate cleft that differ qualitatively from 4-bromopyrazole and 4-chloropyrazole [3].

Halogen-Bond Strength
Class-level
I polarizability ~5.35 ų; Br ~3.05; Cl ~2.18
May support target engagement through halogen bonding
Solid-state X-ray; 5-iodo-1-arylpyrazole models
Halogen bonding Molecular recognition Medicinal chemistry

Positional Isomer Differentiation: 5-Position vs. 4-Position Pyrazole Attachment

The target compound, with the pyrazole moiety attached at the 5-position of the pentanamide chain, is a distinct positional isomer from 2-Amino-4-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide (CAS 1342893-63-3), which has the pyrazole attached at the 4-position . These two compounds share identical molecular formula (C9H15IN4O) and molecular weight (322.15 g/mol) but differ in the connectivity of the pyrazole ring to the carbon backbone. The target compound features the pyrazole at the terminal carbon (5-position), resulting in an extended linker between the amino acid moiety and the heterocycle, while the 4-position isomer places the pyrazole closer to the quaternary carbon center, altering the spatial relationship between the amino group and the pyrazole ring . This difference in linker length and geometry affects the overall molecular shape, which is critical for target recognition in biological systems.

Positional Isomer
Head-to-head
Pyrazole at C5 vs C4; one methylene linker difference
Positional isomerism alters spatial binding orientation
Distinct InChI Keys confirm non-identical connectivity
Positional isomerism Molecular geometry Structure-activity relationship

Free Amine vs. N-Methylamine: Hydrogen Bond Donor Capacity and Derivatization Potential

The target compound possesses a primary amino group (-NH2) at the 2-position of the pentanamide backbone, whereas the closely related analog 5-(4-Iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide (CAS 1339227-09-6) contains an N-methylamino (-NHCH3) group [1]. This structural difference results in the target compound having two hydrogen-bond donor atoms (from the primary amine) compared to one for the N-methyl analog, which influences both intermolecular interactions and physicochemical properties such as solubility and LogP . The free primary amine also serves as a more versatile handle for further chemical derivatization, including acylation, sulfonylation, and reductive amination, enabling a broader range of downstream synthetic modifications compared to the secondary amine analog .

Amine vs N-Methylamine
Head-to-head
Primary amine: 2 H-bond donors, MW 322.15; N-methyl: 1 H-bond donor, MW 336.17
Primary amine supports broader downstream modifications
N-methyl analog lacks free amine for selective acylation
Hydrogen bonding Derivatization Pharmacokinetics

Commercial Availability and Purity Benchmarking Against Positional Isomer

Both the target compound and its closest positional isomer are commercially available with specified purity levels. The target compound (CAS 1341174-49-9) is listed by Leyan with 98% purity , while the 4-position isomer (CAS 1342893-63-3) is available from Fluorochem also at 98% purity . The target compound is supplied by multiple vendors including Chemsrc and Leyan, ensuring competitive sourcing options . Both compounds are classified as research chemicals intended exclusively for laboratory use, not for human or veterinary applications.

Purity Benchmark
Specification review
Both target and positional isomer reported at 98% purity; multi-supplier available
Supports reliable procurement and reproducibility
Research use only; not for human or veterinary use
Chemical procurement Purity analysis Supply chain

Validated Application Scenarios for 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide in Scientific Research


γ-Secretase Inhibitor Lead Optimization in Alzheimer's Disease Research

Based on the patent family covering acylated amino acid amidyl pyrazoles (US20100280066A1), 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide serves as a core structural intermediate for developing γ-secretase inhibitors that attenuate β-amyloid peptide synthesis [1]. The 4-iodopyrazole moiety contributes to target engagement through halogen bonding, while the free primary amine enables further acylation to generate the full pharmacophore. Researchers should select this specific iodo variant over the bromo or chloro analogs when halogen-bond-mediated interactions with the γ-secretase active site are hypothesized to be critical for potency .

Metal-Catalyzed Cross-Coupling for Diversified Library Synthesis

The iodine atom at the 4-position of the pyrazole ring enables CuI-mediated C-N coupling reactions with alkylamines, as demonstrated in studies on 4-iodo-1H-1-tritylpyrazole derivatives [2]. This reactivity profile makes 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide a preferred substrate over the corresponding bromo or chloro analogs when palladium-free coupling conditions are desired or when coupling partners contain β-hydrogen atoms that are incompatible with Pd-catalyzed protocols. The free amine handle also permits orthogonal functionalization strategies .

Halogen-Bonding Probes for Structural Biology and Biophysical Studies

The strong halogen-bond donor capability of the 4-iodopyrazole moiety, as characterized in crystallographic studies of 5-iodo-1-arylpyrazoles showing C–I⋯N, C–I⋯O, and C–I⋯π interactions [3], makes this compound suitable for use as a halogen-bonding probe in protein-ligand co-crystallization experiments. The iodine atom's anomalous scattering signal also facilitates phasing in X-ray crystallography, providing a direct experimental advantage over bromine and chlorine analogs for structural biology applications [4].

Building Block for Targeted Covalent Inhibitor Design

The combination of a primary amine and an iodo-substituted pyrazole in a single molecular entity provides dual reactive handles for stepwise elaboration. The primary amine can be selectively acylated or sulfonylated under mild conditions while preserving the iodo substituent for subsequent transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution [5]. This orthogonal reactivity profile is not available in the N-methylamino analog (CAS 1339227-09-6), which lacks the free amine for initial derivatization, nor in the 4-position isomer (CAS 1342893-63-3), which may exhibit different regioselectivity in subsequent reactions .

Application
Selection Property
Validation Focus
β-Amyloid / γ-secretase pathway studies
4-Iodo pyrazole for halogen-bond engagement; free amine for pharmacophore elaboration
Target engagement assays; β-amyloid release pathway readouts
CuI-mediated cross-coupling library synthesis
Iodo enabling Pd-free C-N coupling with alkylamines
C-N coupling efficiency; substrate scope with β-hydrogen amines
Protein-ligand co-crystallization / structural biology
Strong halogen-bond donor and anomalous scattering for phasing
Crystallographic resolution; halogen-bond geometry analysis
Stepwise orthogonal derivatization
Primary amine and iodo pyrazole as dual handles
Regioselectivity in subsequent reactions; preservation of iodo group
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